molecular formula C22H28N2O4S B4265249 3-({2-[(6-Methyl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)carbonyl]hydrazinyl}carbonyl)-7-(propan-2-ylidene)bicyclo[2.2.1]heptane-2-carboxylic acid

3-({2-[(6-Methyl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)carbonyl]hydrazinyl}carbonyl)-7-(propan-2-ylidene)bicyclo[2.2.1]heptane-2-carboxylic acid

Cat. No.: B4265249
M. Wt: 416.5 g/mol
InChI Key: RGSUWFWNRXLWAW-UHFFFAOYSA-N
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Description

3-({2-[(6-Methyl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)carbonyl]hydrazinyl}carbonyl)-7-(propan-2-ylidene)bicyclo[2.2.1]heptane-2-carboxylic acid is a complex organic compound with a unique structure. This compound is characterized by its bicyclo[2.2.1]heptane core, which is functionalized with various substituents, including a hydrazino carbonyl group and a benzothienyl moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({2-[(6-Methyl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)carbonyl]hydrazinyl}carbonyl)-7-(propan-2-ylidene)bicyclo[2.2.1]heptane-2-carboxylic acid typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:

    Formation of the bicyclo[2.2.1]heptane core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.

    Introduction of the hydrazino carbonyl group: This step involves the reaction of the bicyclo[2.2.1]heptane derivative with a hydrazine derivative under appropriate conditions.

    Attachment of the benzothienyl moiety: This can be accomplished through a coupling reaction, such as a Suzuki or Heck reaction, using a benzothienyl halide and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, scale-up processes must be developed to ensure consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-({2-[(6-Methyl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)carbonyl]hydrazinyl}carbonyl)-7-(propan-2-ylidene)bicyclo[2.2.1]heptane-2-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-({2-[(6-Methyl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)carbonyl]hydrazinyl}carbonyl)-7-(propan-2-ylidene)bicyclo[2.2.1]heptane-2-carboxylic acid has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-({2-[(6-Methyl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)carbonyl]hydrazinyl}carbonyl)-7-(propan-2-ylidene)bicyclo[2.2.1]heptane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 7-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine
  • (1-methylethylidene)cyclooctane
  • ethyl 5-methyl-1-(2-methylphenyl)-1H-pyrazole-4-carboxylate

Uniqueness

Compared to similar compounds, 3-({2-[(6-Methyl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)carbonyl]hydrazinyl}carbonyl)-7-(propan-2-ylidene)bicyclo[2.2.1]heptane-2-carboxylic acid is unique due to its specific combination of functional groups and structural features. This uniqueness imparts distinct chemical properties and reactivity, making it valuable for various scientific research applications.

Properties

IUPAC Name

3-[[(6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonyl)amino]carbamoyl]-7-propan-2-ylidenebicyclo[2.2.1]heptane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O4S/c1-10(2)17-13-6-7-14(17)19(22(27)28)18(13)21(26)24-23-20(25)15-9-29-16-8-11(3)4-5-12(15)16/h9,11,13-14,18-19H,4-8H2,1-3H3,(H,23,25)(H,24,26)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGSUWFWNRXLWAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC=C2C(=O)NNC(=O)C3C4CCC(C3C(=O)O)C4=C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-({2-[(6-Methyl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)carbonyl]hydrazinyl}carbonyl)-7-(propan-2-ylidene)bicyclo[2.2.1]heptane-2-carboxylic acid
Reactant of Route 2
3-({2-[(6-Methyl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)carbonyl]hydrazinyl}carbonyl)-7-(propan-2-ylidene)bicyclo[2.2.1]heptane-2-carboxylic acid
Reactant of Route 3
Reactant of Route 3
3-({2-[(6-Methyl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)carbonyl]hydrazinyl}carbonyl)-7-(propan-2-ylidene)bicyclo[2.2.1]heptane-2-carboxylic acid
Reactant of Route 4
Reactant of Route 4
3-({2-[(6-Methyl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)carbonyl]hydrazinyl}carbonyl)-7-(propan-2-ylidene)bicyclo[2.2.1]heptane-2-carboxylic acid
Reactant of Route 5
3-({2-[(6-Methyl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)carbonyl]hydrazinyl}carbonyl)-7-(propan-2-ylidene)bicyclo[2.2.1]heptane-2-carboxylic acid
Reactant of Route 6
3-({2-[(6-Methyl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)carbonyl]hydrazinyl}carbonyl)-7-(propan-2-ylidene)bicyclo[2.2.1]heptane-2-carboxylic acid

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